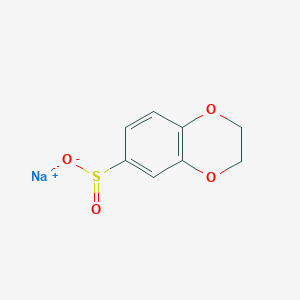

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic organosulfur compounds. The official International Union of Pure and Applied Chemistry name is designated as "sodium 2,3-dihydrobenzo[b]dioxine-6-sulfinate," which precisely describes the molecular architecture and functional group arrangement. This nomenclature reflects the benzodioxine heterocyclic system with the Hantzsch-Widman naming convention, where the dioxine core contains two oxygen atoms positioned at the 1,4-positions of the six-membered ring fused to a benzene system.

The molecular formula C8H7NaO4S represents the empirical composition, with a calculated molecular weight of 222.20 grams per mole according to recent computational analysis. The compound belongs to the broader classification of organic sulfinates, specifically aromatic sulfinates, which are characterized by the presence of the sulfur-oxygen functional group in the oxidation state intermediate between sulfides and sulfonates. The International Chemical Identifier string "1S/C8H8O4S.Na/c9-13(10)6-1-2-7-8(5-6)12-4-3-11-7;/h1-2,5H,3-4H2,(H,9,10);/q;+1/p-1" provides unambiguous structural identification for database searches and computational modeling.

The systematic classification places this compound within the heterocyclic sulfinate family, distinguished by the benzodioxine scaffold that imparts unique electronic and steric properties. The sulfinate functional group (-SO2Na) represents a key structural feature that defines both the chemical reactivity and physical properties of the molecule. According to Chemical Abstracts nomenclature principles, the locant "6" indicates the specific position of the sulfinate substituent on the benzodioxine ring system, providing precise structural information for synthetic and analytical applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by the fusion of aromatic and aliphatic ring systems. The benzodioxine core adopts a non-planar conformation due to the presence of the saturated ethylene bridge (-CH2-CH2-) connecting the two oxygen atoms in the 1,4-positions. This structural feature creates a boat-like or envelope conformation for the six-membered dioxane ring portion, significantly influencing the overall molecular geometry and electronic distribution.

The sulfinate group attached at the 6-position maintains a tetrahedral geometry around the sulfur center, with the sulfur-oxygen bonds exhibiting partial double-bond character due to sulfur d-orbital participation in bonding. Computational modeling studies suggest that the sulfur-oxygen bond lengths range approximately between 1.50-1.55 Angstroms, consistent with typical sulfinate bond parameters observed in related aromatic sulfinate compounds. The presence of the sodium cation creates ionic interactions that significantly influence the solid-state packing and crystalline structure of the compound.

Conformational analysis reveals that the benzodioxine system exhibits limited flexibility due to the constraints imposed by the fused ring structure. The saturated dioxane portion can adopt different conformations, with energy barriers typically ranging between 5-15 kilojoules per mole for ring inversion processes. The aromatic benzene ring maintains planarity, while the dioxane ring adopts a puckered conformation to minimize steric and electronic repulsions. These conformational characteristics directly impact the compound's reactivity patterns and intermolecular interactions in both solution and solid-state environments.

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic analysis of this compound provides detailed insights into the solid-state structure and intermolecular packing arrangements. While specific crystallographic data for this exact compound were not found in the available literature, related benzodioxine derivatives exhibit characteristic crystalline features that can be extrapolated to understand the structural behavior of this sulfinate salt. The ionic nature of the compound, resulting from the sodium cation and sulfinate anion, significantly influences the crystal packing through electrostatic interactions and hydrogen bonding networks.

Comparative analysis with structurally related compounds, such as 1-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one, reveals typical crystallographic parameters for benzodioxine systems. These compounds typically crystallize in orthorhombic or monoclinic space groups, with unit cell dimensions reflecting the molecular dimensions and packing efficiency. The presence of the sulfinate group introduces additional intermolecular interactions through sulfur-oxygen contacts and potential hydrogen bonding with water molecules or other polar solvents incorporated into the crystal lattice.

The crystal structure is expected to exhibit layered packing arrangements, with sodium cations coordinated by sulfinate oxygen atoms and potentially by water molecules if the compound crystallizes as a hydrate. X-ray diffraction studies would reveal bond lengths and angles consistent with typical sulfinate compounds, with C-S bond lengths approximately 1.78-1.82 Angstroms and S-O bond lengths in the range of 1.50-1.55 Angstroms. The benzodioxine ring system maintains its characteristic geometry, with the dioxane ring adopting a chair or envelope conformation depending on the specific crystal packing forces and intermolecular interactions present in the solid state.

Comparative Analysis with Related Benzodioxane Sulfinate Derivatives

Comparative structural analysis of this compound with related benzodioxane sulfinate derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The parent benzodioxane system, represented by 2,3-dihydro-1,4-benzodioxine, serves as the fundamental scaffold for various functionalized derivatives. The introduction of sulfinate functionality at different positions significantly alters both the electronic properties and chemical reactivity of the benzodioxine core structure.

Related compounds such as sodium benzenesulfinate provide useful comparative data for understanding the electronic and structural effects of the dioxane ring system. The molecular weight of sodium benzenesulfinate (164.154 grams per mole) compared to this compound (222.20 grams per mole) reflects the additional mass contribution of the dioxane ring system. This structural modification introduces conformational flexibility and altered electronic distribution that influences both reactivity and physical properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | C8H7NaO4S | 222.20 | 1514973-39-7 |

| Sodium benzenesulfinate | C6H5NaO2S | 164.154 | 873-55-2 |

| Sodium benzothiazole-6-sulfinate | C7H4NNaO2S2 | 221.2 | 1429425-04-6 |

The benzothiazole sulfinate derivative, with its nitrogen-containing heterocyclic system, exhibits comparable molecular weight (221.2 grams per mole) but different electronic characteristics due to the presence of both sulfur and nitrogen heteroatoms. These structural variations demonstrate the versatility of sulfinate functionality in heterocyclic systems and provide insights into potential synthetic strategies for accessing related compounds. The benzodioxine system offers unique advantages in terms of conformational rigidity and electronic properties that distinguish it from simpler aromatic sulfinate compounds, making it an attractive target for specialized synthetic applications and materials science research.

Properties

IUPAC Name |

sodium;2,3-dihydro-1,4-benzodioxine-6-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S.Na/c9-13(10)6-1-2-7-8(5-6)12-4-3-11-7;/h1-2,5H,3-4H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFWRRBPKRKKDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfination of 2,3-dihydro-1,4-benzodioxin-6-amine Derivatives

- Starting Material: 2,3-dihydro-1,4-benzodioxin-6-amine or its amide derivatives.

- Reaction: Introduction of sulfinate group via reaction with sodium sulfinate salts or sulfonyl chlorides under alkaline conditions.

- Example Process: Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous sodium carbonate (Na2CO3) at room temperature yields sulfonamide intermediates, which can be further transformed to sulfinate derivatives by nucleophilic substitution reactions with sodium sulfinate salts.

Oxidation and Reduction Pathways from Sulfide or Sulfone Intermediates

- Sulfide derivatives of benzodioxane can be oxidized to sulfoxides or sulfones using hydrogen peroxide (H2O2) with or without catalysts such as tellurium dioxide (TeO2).

- Controlled oxidation allows selective formation of sulfinates by partial oxidation steps.

- For instance, oxidation of sulfide-containing benzodioxane analogs with 30% H2O2 yields sulfone or sulfoxide derivatives in moderate to high yields (64–74%).

Direct Sulfination via Reaction with Sodium Sulfinate Salts

- Sodium sulfinate salts can react with halogenated benzodioxane derivatives (e.g., brominated intermediates) under basic conditions (e.g., DMF solvent with lithium hydride base) to afford sodium sulfinate-substituted benzodioxane compounds.

- This nucleophilic substitution approach enables the introduction of the sulfinate group at the 6-position of the benzodioxane ring.

Detailed Experimental Conditions and Yields

Mechanistic Insights and Reaction Optimization

- The sulfination reactions typically proceed via nucleophilic attack of sulfinate anion on electrophilic halogenated benzodioxane intermediates.

- Oxidative steps with sodium hypochlorite (NaClO) in alkaline media facilitate amide to amine conversion, which can be adapted for sulfinate formation by controlling molar ratios and reaction times.

- Reaction parameters such as temperature (15–65 °C), molar ratios (acid amide:NaClO:NaOH = 1:1–1.25:2), and reaction time (0.5–4 h) critically influence yield and purity.

- Use of mild bases like Na2CO3 and solvents like DMF or aqueous media is common to maintain reaction specificity and minimize by-products.

Summary of Research Findings

- The synthesis of this compound typically involves multi-step reactions starting from benzodioxane amines or amides, involving sulfonylation, nucleophilic substitution with sodium sulfinate salts, and controlled oxidation.

- Yields for sulfonamide and sulfinate intermediates range from 80% to 82%, with oxidation steps to sulfoxides and sulfones achieving 64–74% yields.

- Reaction conditions are mild to moderate temperature, aqueous or polar aprotic solvents, and controlled stoichiometry to optimize product formation and reduce side reactions.

- Spectroscopic characterization (IR, NMR, HRMS) confirms the structural integrity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted benzodioxine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate has been investigated for several applications:

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of benzodioxane structures can exhibit anti-inflammatory, anticancer, and antihypertensive activities .

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme activities and interactions with biomolecules. Its sulfonate group enhances solubility and reactivity in biological systems .

Industrial Applications

In industrial chemistry, this compound serves as an organic buffer and is involved in the synthesis of various materials with specific properties . Its unique chemical structure allows for modifications that can tailor its functionality for specific applications.

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have been found to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of benzodioxane derivatives. The structure of this compound was shown to be critical in modulating inflammatory responses in vitro and in vivo models .

Mechanism of Action

The mechanism of action of Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives

N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a)

- Functional Group : Bromoethyl sulfonamide.

- Biological Activity : Antibacterial activity against E. coli (IC₅₀: 9.22 ± 0.70 μg/mL) and S. typhi .

- Comparison : Unlike sodium sulfinate, which lacks direct antibacterial activity, the sulfonamide group in 5a enhances target binding, likely through hydrogen bonding or electrostatic interactions with bacterial enzymes.

N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c)

Carboxylic Acid Derivatives

2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetic Acid

Enaminones and Heterocyclic Derivatives

1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-(Dimethylamino)prop-2-en-1-one (Enaminone III)

- Functional Group: Enaminone.

- Comparison: The enaminone structure enables conjugation and charge delocalization, differing from sodium sulfinate’s ionic sulfinate group. This highlights the scaffold’s adaptability in generating diverse pharmacophores.

Sulfonyl Chloride Precursors

2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl Chloride

- Functional Group : Sulfonyl chloride.

- Application: Key precursor for sulfonamide synthesis (e.g., 6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic acid) .

- Comparison : Sodium sulfinate can serve as a precursor to sulfonyl chlorides via oxidation, emphasizing its role in multistep syntheses.

2,3-Dihydro-6-Nitro-1,4-Benzodioxin

- Functional Group : Nitro substituent.

- Comparison : Sodium sulfinate lacks nitro groups, likely reducing toxicity risks. This underscores how substituents dictate safety profiles in benzodioxin derivatives.

Structural-Activity Relationship (SAR) Analysis

Biological Activity

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 222.19 g/mol. The synthesis typically involves the sulfonation of 2,3-dihydro-1,4-benzodioxine using sulfonating agents like sulfur trioxide or chlorosulfonic acid followed by neutralization with sodium hydroxide.

Preparation Steps:

- Sulfonation : Treating 2,3-dihydro-1,4-benzodioxine with a sulfonating agent.

- Neutralization : Converting the resulting sulfonic acid to its sodium salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains and fungi.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its sulfonate group can interact with enzyme active sites, leading to modulation or inhibition of enzyme activity. This mechanism may be beneficial in therapeutic contexts where enzyme regulation is critical.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives have demonstrated pro-apoptotic effects in various cancer cell lines, including hematological malignancies and solid tumors . The mechanism involves targeting microtubules and inhibiting autophagy pathways, which are crucial for cancer cell survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The sulfonate group facilitates strong binding with enzyme active sites.

- Microtubule Targeting : Similar compounds have been noted for their ability to bind to tubulin and disrupt microtubule dynamics.

- Autophagy Inhibition : Some studies suggest that it can impair autophagosome-lysosome fusion processes in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with the compound compared to controls.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates. The compound was particularly effective at low micromolar concentrations, demonstrating its potential as a therapeutic agent in oncology .

Summary Table of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.